molecular formula C11H14O3 B2368995 2-Oxoadamantane-1-carboxylic acid CAS No. 40556-86-3

2-Oxoadamantane-1-carboxylic acid

Cat. No.: B2368995
CAS No.: 40556-86-3
M. Wt: 194.23
InChI Key: CREOOLZKVAFMCX-UHFFFAOYSA-N
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Description

2-Oxoadamantane-1-carboxylic acid is a cyclic carboxylic acid that belongs to the class of adamantane derivatives. It is known for its unique structural properties, which include a rigid, cage-like framework that imparts significant stability and reactivity.

Preparation Methods

The synthesis of 2-oxoadamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the oxidation of adamantane-1-carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts can facilitate the selective oxidation of adamantane derivatives to produce this compound .

Chemical Reactions Analysis

2-Oxoadamantane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized derivatives, while reduction results in hydroxylated products .

Mechanism of Action

The mechanism by which 2-oxoadamantane-1-carboxylic acid exerts its effects is primarily related to its structural properties. The rigid, cage-like framework allows for specific interactions with molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects . The pathways involved often include the inhibition of viral replication or the induction of apoptosis in cancer cells .

Properties

IUPAC Name

2-oxoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREOOLZKVAFMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 100 ml of 2-hydroxyadamantane dissolved in 250 ml pyridine is added 137.9 g of trifluoroacetic anhydride dropwise, and the reaction mixture is stirred overnight. The reaction mixture is poured over ice then diluted to 1.0 liter with water and extracted three times with 500 ml of diethyl ether. The combined diethyl ether extracts are washed with 5% hydrochloric acid until the wash is acidic then washed once with 5% sodium bicarbonate solution and dried over magnesium sulfate. The solvent is removed under reduced pressure to give 2-adamantyl trifluoroacetate as an oil. 50 Grams of 2-adamantyl trifluoroacetate are dissoled in 500 ml of hexane and photolyzed (254 nm) for 4 days. The solvent is removed under reduced pressure and the oily residue is placed in a low pressure column and eluted with dichloroethane. The starting material is the first major component eluted. The second major component is the product, 1-trifluoroacetyl-2-hydroxyadamantane which is crystallized from pentane. To 100 ml of 10% sodium hydroxide solution is added 13.0 g of 1-trifluoroacetyl-2-hydroxyadamantane. The reaction mixture is heated for 15 minutes on a steam bath then diluted to 200 ml with water and washed two times with 150 ml of diethyl ether. The aqueous solution is acidified with concentrated hydrochloric acid. The precipitate is collected by filtration, washed with water and dried in a steam cabinet to give 2-hydroxy-1-adamantanecarboxylic acid. 6.7 Grams of 2-hydroxy-1-adamantanecarboxylic acid are dissolved in 50 ml of acetone and enough 8 N Jones Reagent (chromic anhydride in dilute sulfuric acid) is added to retain a red color for 1 minute. Isopropyl alconhol is added to destroy any excess Jones reagent and the solvent is removed under reduced pressure. The residue is diluted with water, collected by filtration and washed with water then suction dried to give 2-keto-1-adamantanecarboxylic acid. 4.7 Grams of 2-keto-1-adamantanecarboxylic acid is dissolved in 75 ml of ethanol and hydrogenated over platinum oxide in the presence of ammonia gas under 60 psi of pressure at room temperature. The solvent is removed under reduced pressure. 15 ml of water is added to the residue and removed under reduced pressure. This step is repeated with another 15 ml of water then the residue is dried at 100° C. under reduced pressure for 1 hour to give 2-amino-1-adamantanecarboxylic acid which is represented by the following structure ##STR45##
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